molecular formula C21H24N2O B5660649 1-(3-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

1-(3-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

Cat. No.: B5660649
M. Wt: 320.4 g/mol
InChI Key: QGTHWBRSKWAXRO-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZOYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(3-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-18-7-5-11-20(17-18)21(24)23-15-13-22(14-16-23)12-6-10-19-8-3-2-4-9-19/h2-11,17H,12-16H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTHWBRSKWAXRO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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